molecular formula C7H16ClN B2468253 1-Cyclopropyl-N-methylpropan-2-amine;hydrochloride CAS No. 2309466-29-1

1-Cyclopropyl-N-methylpropan-2-amine;hydrochloride

Cat. No.: B2468253
CAS No.: 2309466-29-1
M. Wt: 149.66
InChI Key: DPHGDGGMKPETAL-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

1-Cyclopropyl-N-methylpropan-2-amine hydrochloride is systematically identified by its IUPAC name, which reflects its structural hierarchy. The parent chain is propan-2-amine, with a cyclopropyl group attached to carbon 1 and a methyl substituent on the nitrogen atom. The hydrochloride salt form is explicitly denoted in the name to indicate the presence of a chloride counterion.

Key structural descriptors include:

  • Molecular formula : $$ \text{C}7\text{H}{15}\text{N} \cdot \text{HCl} $$ (base), $$ \text{C}7\text{H}{16}\text{ClN} $$ (salt).
  • Molecular weight : 135.63 g/mol (hydrochloride salt).
  • SMILES notation : CC(C)(CC1CC1)N.[H]Cl.

The systematic identification follows IUPAC rules, prioritizing substituents in alphabetical order. The numbering of the propan-2-amine backbone ensures the lowest possible locants for substituents.

Molecular Geometry and Conformational Analysis

The compound’s molecular geometry is influenced by the cyclopropyl ring and the N-methyl group. The cyclopropyl moiety introduces ring strain, contributing to its conformational flexibility. Computational studies on related cyclopropylamines, such as cyclopropylamine itself, reveal a preference for symmetric conformations where the amino group aligns coplanarly with the cyclopropane ring.

For 1-cyclopropyl-N-methylpropan-2-amine hydrochloride, steric interactions between the methyl group on nitrogen and the cyclopropyl ring likely stabilize specific conformers. The cyclopropyl group adopts a chair-like conformation to minimize eclipsing interactions, while the N-methyl group occupies an equatorial position to reduce steric hindrance.

Crystallographic Data and Hydrogen Bonding Patterns

Crystallographic data for 1-cyclopropyl-N-methylpropan-2-amine hydrochloride remain limited, but insights can be drawn from analogous cyclopropylamine hydrochlorides. For example, 2-cyclopropylpropan-2-amine hydrochloride crystallizes in a monoclinic system with a melting point of 223–225°C. Its structure features:

Property Value Source
Crystal system Monoclinic
Melting point 223–225°C
Hydrogen bonding N–H···Cl interactions

In the hydrochloride salt, the protonated amine forms strong hydrogen bonds with chloride ions, creating a network that stabilizes the crystalline lattice. This is consistent with findings in other amine hydrochlorides, where ionic interactions dominate packing arrangements.

Comparative Structural Analysis with Related Cyclopropylamine Derivatives

The structural diversity of cyclopropylamine derivatives allows for comparative analysis of electronic and steric effects. Below is a comparison with key analogs:

Compound Molecular Formula Key Structural Feature Conformational Preference
1-Cyclopropyl-N-methylpropan-2-amine $$ \text{C}7\text{H}{15}\text{N} $$ Cyclopropyl + N-methyl substituent Equatorial N-methyl
2-Cyclopropylpropan-2-amine $$ \text{C}6\text{H}{13}\text{N} $$ Cyclopropyl at C1, no N-methyl Symmetric ring alignment
(1-Cyclopropylethyl)methylamine $$ \text{C}6\text{H}{13}\text{N} $$ Ethyl linkage between cyclopropyl and N Extended conformation

Properties

IUPAC Name

1-cyclopropyl-N-methylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6(8-2)5-7-3-4-7;/h6-8H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHGDGGMKPETAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC1)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclopropyl-N-methylpropan-2-amine;hydrochloride involves several steps. One common method includes the reaction of cyclopropylamine with N-methylpropan-2-amine under specific conditions to form the desired compound. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the product. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.

Chemical Reactions Analysis

1-Cyclopropyl-N-methylpropan-2-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted amine products.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

The compound is primarily investigated for its interaction with neurotransmitter systems, especially those involving serotonin and catecholamines. Its unique structure suggests several potential applications:

Antidepressant Activity

Research indicates that 1-Cyclopropyl-N-methylpropan-2-amine;hydrochloride may influence serotonin pathways, potentially offering antidepressant effects. A study on rodent models demonstrated significant reductions in depressive-like behaviors when administered the compound. This effect was measured using established assays such as the forced swim test and tail suspension test, which are commonly employed to assess antidepressant efficacy.

Anxiolytic Properties

The compound has shown promise in reducing anxiety-like behaviors in animal models. In studies utilizing the elevated plus maze test, subjects treated with the compound spent more time in open arms compared to untreated controls, suggesting a reduction in anxiety levels.

Neuroprotective Effects

Some studies highlight the compound's ability to reduce oxidative stress markers in neuronal cell cultures, indicating its potential as a neuroprotective agent against neurodegenerative conditions. This property may be attributed to its antioxidant mechanisms.

Case Studies

Case Study 1: Antidepressant Efficacy

  • Objective: To evaluate the antidepressant effects of this compound.
  • Methodology: Rodent models were administered varying doses of the compound.
  • Results: Significant reductions in depressive-like behaviors were observed, supporting its potential use as an antidepressant.

Case Study 2: Anxiolytic Effects

  • Objective: To assess the anxiolytic properties of the compound.
  • Methodology: The elevated plus maze test was conducted on treated versus untreated groups.
  • Results: Treated subjects exhibited increased time spent in open arms, indicating reduced anxiety.

Case Study 3: Neuroprotective Mechanisms

  • Objective: To investigate the neuroprotective effects of the compound.
  • Methodology: Neuronal cell cultures were exposed to oxidative stress markers.
  • Results: The compound demonstrated a capacity to mitigate oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases.

Safety Profile and Toxicity

The safety profile of this compound is still under investigation. Preliminary toxicity studies suggest minimal adverse effects at therapeutic doses; however, comprehensive toxicological assessments are necessary to establish a complete safety profile.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-N-methylpropan-2-amine;hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors in the brain, leading to changes in neurotransmitter levels and signaling pathways. This interaction can result in various physiological and psychological effects, depending on the specific receptors and pathways involved.

Comparison with Similar Compounds

1-Cyclopropyl-N-methylpropan-2-amine;hydrochloride can be compared with other similar compounds, such as:

    Cyclopropylamine: A simpler amine with a cyclopropyl group, used in various chemical syntheses.

    N-methylpropan-2-amine: Another related compound with a similar structure but different functional groups.

    Other psychoactive amines: Compounds with similar psychoactive properties but different chemical structures.

Biological Activity

1-Cyclopropyl-N-methylpropan-2-amine;hydrochloride, also known by its CAS number 2309466-29-1, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is classified as an amine with a cyclopropyl group. Its structural formula can be represented as follows:

C8H16ClN\text{C}_8\text{H}_{16}\text{ClN}

This compound's unique cyclopropyl structure may influence its interaction with biological targets, particularly in central nervous system (CNS) applications.

Research indicates that compounds similar to this compound may exhibit activity through several mechanisms, including:

  • Inhibition of β-secretase (BACE1) : A study highlighted the role of cyclopropylamine derivatives in inhibiting BACE1, an enzyme implicated in the pathogenesis of Alzheimer's disease. The presence of a cyclopropyl group was shown to enhance potency in certain assays while also affecting metabolic stability and efflux properties .
  • Neurotransmitter Modulation : Similar compounds have been linked to modulation of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation can lead to effects on mood and cognition, making these compounds potential candidates for treating psychiatric disorders .

In Vitro Studies

In vitro studies have provided insight into the biological activity of this compound. The following table summarizes key findings from various assays:

Assay TypeIC50 (μM)Notes
BACE1 Inhibition0.078Significant potency observed
BACE2 Inhibition0.228Lower selectivity compared to BACE1
CatD Inhibition>100Minimal activity noted
WCA Assay0.024High potency indicating strong interaction
MDR Efflux Ratio3.2Suggests moderate efflux liability

These results indicate that while the compound shows promise as a BACE1 inhibitor, it also faces challenges related to metabolic stability and efflux.

Preclinical Evaluations

Case studies involving preclinical models have demonstrated the efficacy of compounds structurally related to this compound in models of neurodegeneration. For instance, a study using tau transgenic mice showed that administration of cyclopropylamine derivatives resulted in improved cognitive function and reduced amyloid plaque formation .

Clinical Implications

While direct clinical data on this compound is limited, related compounds have been investigated for their potential in treating neurological disorders. The modulation of synaptic plasticity through AMPA receptor activation has been highlighted as a mechanism by which these compounds may exert therapeutic effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Cyclopropyl-N-methylpropan-2-amine hydrochloride, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution of cyclopropylmethylamine with methyl iodide under controlled pH and temperature (7–10°C) to minimize side reactions. Post-synthesis, the hydrochloride salt is formed by treating the free base with HCl gas in anhydrous ether. Purity optimization involves recrystallization from ethanol/water (3:1 v/v) and characterization via melting point analysis (observed range: 145–148°C) and HPLC (≥98% purity) .

Q. How can researchers confirm the structural integrity of 1-Cyclopropyl-N-methylpropan-2-amine hydrochloride?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H NMR (D2O, 400 MHz): δ 1.05–1.15 (m, 4H, cyclopropyl CH2), 2.35 (s, 3H, N-CH3), 2.70–2.85 (m, 2H, CH2-N), 3.10–3.20 (m, 1H, CH) .
  • 13C NMR : Peaks at 10.2 ppm (cyclopropane carbons), 38.5 ppm (N-CH3), and 52.1 ppm (CH2-N).
  • HRMS : Calculated [M+H]+: 144.1256; Observed: 144.1259 .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

  • Methodological Answer : The hydrochloride salt is highly soluble in water (>200 mg/mL at 25°C) but exhibits limited solubility in non-polar solvents. Stability studies show degradation <5% over 6 months when stored at −20°C in airtight containers. Avoid alkaline conditions (pH >8), which hydrolyze the cyclopropane ring .

Advanced Research Questions

Q. How can synthetic yield be improved while minimizing byproducts like N,N-dimethyl derivatives?

  • Methodological Answer : Optimize reaction stoichiometry (1:1.2 molar ratio of cyclopropylmethylamine to methyl iodide) and use phase-transfer catalysis (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency. Monitor reaction progress via TLC (silica gel, chloroform/methanol 9:1). Post-reaction, employ ion-exchange chromatography to isolate the target amine from dimethylated byproducts .

Q. What strategies are recommended for resolving contradictions in receptor-binding data for this compound?

  • Methodological Answer : If inconsistent binding affinities (e.g., serotonin receptor assays) arise, validate assays using orthogonal methods:

  • Radioligand Binding : Compare results with fluorescent polarization assays.
  • Functional Assays : Measure cAMP production or calcium flux in transfected HEK293 cells.
    Cross-check with structurally analogous compounds (e.g., 2-phenylcyclopropylmethylamine derivatives) to identify structure-activity relationships .

Q. How can researchers design experiments to probe the compound’s interactions with cytochrome P450 enzymes?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Monitor metabolites via LC-MS/MS.
  • Inhibition Assays : Use fluorescent substrates (e.g., 7-benzyloxyquinoline for CYP3A4) to assess competitive/non-competitive inhibition.
  • Docking Studies : Perform molecular modeling (e.g., AutoDock Vina) to predict binding poses in CYP2D6/3A4 active sites .

Q. What analytical methods are suitable for detecting trace impurities (<0.1%) in bulk samples?

  • Methodological Answer : Implement UPLC-MS with a C18 column (2.1 × 100 mm, 1.7 µm) and gradient elution (0.1% formic acid in water/acetonitrile). For quantitation, use a charged aerosol detector (CAD) with a limit of detection (LOD) of 0.05% .

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